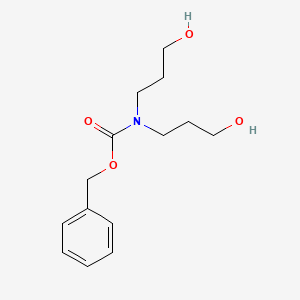
Benzyl N,N-bis(3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N,N-bis(3-hydroxypropyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with two 3-hydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N,N-bis(3-hydroxypropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloroformate and 3-aminopropanol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl N,N-bis(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: Benzyl N,N-bis(3-hydroxypropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during peptide synthesis.
Medicine: this compound has potential applications in drug development. It can be used as a prodrug to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials.
Mechanism of Action
The mechanism of action of Benzyl N,N-bis(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl carbamate
- N-(3-hydroxypropyl)carbamic acid benzyl ester
Comparison: Benzyl N,N-bis(3-hydroxypropyl)carbamate is unique due to the presence of two 3-hydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it more versatile in various applications, particularly in organic synthesis and drug development.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
benzyl N,N-bis(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C14H21NO4/c16-10-4-8-15(9-5-11-17)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,16-17H,4-5,8-12H2 |
InChI Key |
FTRRBNIGJBVLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















